5-Thyminyl-5,6-dihydrothymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thyminyl-5,6-dihydrothymine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
5-Thyminyl-5,6-dihydrothymine undergoes several types of chemical reactions:
Reduction: As mentioned, the compound is formed through a reduction reaction involving hydrogen.
Substitution: The compound can participate in substitution reactions, particularly in the context of DNA repair mechanisms.
Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Thyminyl-5,6-dihydrothymine has several important applications in scientific research:
DNA Damage and Repair Studies: This compound is used to study the mechanisms of DNA damage and repair, particularly in bacterial spores exposed to ultraviolet light[][1].
Radiation Biology: It is a significant product of thymine gamma radiolysis, making it useful in the study of radiation effects on DNA.
Hydrogen Bonding Studies: Research has been conducted on the hydrogen bonding interactions between 5,6-dihydrothymine and DNA bases such as adenine, cytosine, guanine, and thymine.
Comparison with Similar Compounds
5-Thyminyl-5,6-dihydrothymine is unique due to its specific formation as a result of ultraviolet light exposure in bacterial spores. Similar compounds include:
5,6-Dihydrothymine: Another DNA lesion induced by ionizing radiation.
Thymine Glycol: A product of thymine oxidation.
5-Hydroxycytosine: A modified pyrimidine resulting from oxidative damage.
These compounds share similarities in their roles as DNA lesions and their involvement in DNA damage and repair studies, but this compound is distinct in its formation and specific applications.
Properties
CAS No. |
28100-77-8 |
---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
5-[(5-methyl-2,4-dioxo-1,3-diazinan-5-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O4/c1-10(4-12-9(18)14-7(10)16)2-5-3-11-8(17)13-6(5)15/h3H,2,4H2,1H3,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI Key |
RQDDFAKFBFKUBC-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1=O)CC2=CNC(=O)NC2=O |
Canonical SMILES |
CC1(CNC(=O)NC1=O)CC2=CNC(=O)NC2=O |
Synonyms |
5-thyminil-5,6-dihydrothymine 5-thyminyl-5,6-dihydrothymine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.